3-(4-Bromophenyl)-1,1-dimethylthiourea

Description

3-(4-Bromophenyl)-1,1-dimethylthiourea is a thiourea derivative characterized by a bromine-substituted phenyl ring attached to a dimethylthiourea moiety. Thioureas are versatile compounds with applications in organic synthesis, catalysis, and medicinal chemistry due to their hydrogen-bonding capabilities and electronic properties . The bromine atom at the para position of the phenyl ring enhances the compound’s steric and electronic profile, influencing its reactivity and interactions in biological systems.

Properties

CAS No. |

75105-07-6 |

|---|---|

Molecular Formula |

C9H11BrN2S |

Molecular Weight |

259.17 g/mol |

IUPAC Name |

3-(4-bromophenyl)-1,1-dimethylthiourea |

InChI |

InChI=1S/C9H11BrN2S/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) |

InChI Key |

YZPBPTSRPUXFGV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)NC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Biological Activity

3-(4-Bromophenyl)-1,1-dimethylthiourea (BDMT) is a thiourea derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure with a bromophenyl group, has been investigated for various pharmacological effects, including anti-cancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of BDMT, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

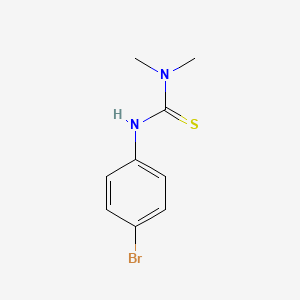

The chemical structure of this compound is represented as follows:

This compound features a bromine atom attached to a phenyl ring and a dimethylthiourea moiety, which contributes to its biological activity.

Anti-cancer Activity

Research has indicated that BDMT exhibits significant anti-cancer properties. A study conducted on various thiourea derivatives found that BDMT demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Case Study : In vitro assays revealed that BDMT inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The compound was shown to induce cell cycle arrest at the G2/M phase and activate caspase pathways, leading to apoptosis .

Antibacterial Activity

BDMT has also been evaluated for its antibacterial properties. In studies assessing its efficacy against various bacterial strains, BDMT exhibited notable activity.

- Data Table: Antibacterial Activity of BDMT

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that BDMT is particularly effective against Gram-positive bacteria like Staphylococcus aureus .

Antioxidant Properties

The antioxidant activity of BDMT was assessed using DPPH radical scavenging assays. The compound demonstrated a significant ability to neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases.

- Findings : The half-maximal effective concentration (EC50) for DPPH scavenging was determined to be around 25 µg/mL, indicating moderate antioxidant capacity .

The biological activities of BDMT can be attributed to its ability to interact with cellular targets. Thiourea derivatives are known to influence various biochemical pathways:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of thiourea derivatives, including 3-(4-Bromophenyl)-1,1-dimethylthiourea, as anticancer agents. Arylthiourea compounds have demonstrated significant inhibitory activity against various cancer cell lines. For instance, research indicates that modifications in the thiourea structure can enhance cytotoxicity against cancer cells, making them promising candidates for further development in cancer therapy .

Mechanism of Action

The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis in tumor cells. The presence of the bromophenyl group may play a critical role in enhancing the interaction with biological targets, thereby increasing efficacy .

Synthesis and Chemical Utility

Synthetic Intermediates

this compound serves as a valuable intermediate in organic synthesis. It can be synthesized through the reaction of 4-bromophenyl isothiocyanate with dimethylamine under controlled conditions . This process not only yields the desired thiourea but also opens pathways for synthesizing more complex molecules.

Catalytic Applications

Thioureas are increasingly being explored as catalysts in various organic reactions. Their ability to stabilize transition states can enhance reaction rates and selectivity. For example, they have been used in Michael addition reactions and other nucleophilic additions due to their unique electronic properties .

Material Science Applications

Polymer Chemistry

In material science, thioureas like this compound are being investigated for their potential use in polymer synthesis. They can act as cross-linking agents or modifiers that improve the thermal and mechanical properties of polymers . Their incorporation into polymer matrices may lead to materials with enhanced durability and functionality.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Significant cytotoxic effects on various cancer cell lines; potential for further development. |

| Synthetic Utility | Valuable intermediate for organic synthesis; enhances reaction rates as a catalyst. |

| Material Science | Potential use as a cross-linking agent in polymers; improves thermal and mechanical properties. |

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published by SAGE Journals, researchers synthesized several arylthioureas and evaluated their effects on human cancer cell lines. The results indicated that compounds with bromophenyl substitutions exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts .

Case Study 2: Synthesis and Characterization

A detailed investigation into the synthesis of thioureas was conducted by analyzing various reaction conditions that optimize yield and purity. The study found that controlling temperature and solvent choice significantly impacted the formation of this compound .

Chemical Reactions Analysis

Heterocyclization Reactions

The thiourea moiety participates in cyclization reactions with α-halocarbonyl compounds (e.g., α-bromoacetone) under basic conditions :

Mechanism:

-

Base-induced deprotonation forms an isothiourea intermediate.

-

Nucleophilic attack by the α-halocarbonyl compound yields thiazolidin-2-imine or thiazole derivatives .

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| α-Bromoacetone | 4-Methylthiazol-2-imine derivatives | 75–92% | K₂CO₃, DMF, 80°C |

| α-Bromoacetophenone | 3-Aryl-4-methylthiazolidene-2-imine | 73% | Et₃N, KI, reflux |

Example :

Reaction with α-bromoacetone in dimethylformamide (DMF) yields fluorinated thiazoline derivatives, demonstrating regioselectivity influenced by the bromophenyl group .

Cyclocondensation with DMAD

The thiourea reacts with dimethyl acetylenedicarboxylate (DMAD) , a dienophile, to form heterocyclic systems :

-

In methanol : Produces thiazolidin-5-ylidene acetates via [2+2] cycloaddition.

-

In acetic acid : Forms thiazine-6-carboxylates under reflux .

Electronic Effects : The electron-withdrawing bromophenyl group enhances electrophilic character, favoring cyclocondensation .

Base-Catalyzed Intramolecular Cyclization

Under basic conditions, 3-(4-bromophenyl)-1,1-dimethylthiourea undergoes intramolecular nucleophilic substitution (SNAr) to form quinazolin-4-one derivatives :

-

Deprotonation generates a thiolate intermediate.

-

Attack on the aromatic ring (if substituted with a leaving group) yields fused heterocycles.

Example :

Cyclization of 1-(2-haloaroyl)-3-aryl thioureas produces 1-aryl-2-thioxoquinazolin-4-ones with yields >80% .

Tautomerism and Hydrogen Bonding

The compound exhibits thione-thiol tautomerism , stabilized by intramolecular N–H⋯S interactions :

-

Thione form : Dominant in solid state (confirmed by X-ray) .

-

Thiol form : Observed in solution (FTIR ν(S–H) ~2438 cm⁻¹) .

Impact on Reactivity :

-

Tautomeric equilibrium influences nucleophilicity at sulfur.

-

Hydrogen-bonded networks stabilize intermediates in cyclization reactions .

Comparative Reactivity with Urea Analogs

Compared to its urea analog (3-(4-bromophenyl)-1,1-dimethylurea ), the thiourea derivative shows:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The crystal structures of structurally related thioureas highlight critical differences in molecular geometry and packing. For example:

- Dihedral Angles: The twist between the aryl and thiourea groups is a common feature, likely influenced by steric and electronic effects. The larger bromine atom (vs.

- Bond Lengths : The C–S bond lengths in thioureas typically range between 1.67–1.71 Å, consistent with partial double-bond character due to resonance .

Physicochemical Properties

- Solubility: Brominated derivatives generally exhibit lower solubility in polar solvents compared to chlorinated or non-halogenated analogs, as observed in related urea compounds .

Preparation Methods

Nucleophilic Addition of Dimethylamine to 4-Bromophenyl Isothiocyanate

The most widely reported method involves the reaction of 4-bromophenyl isothiocyanate with dimethylamine in anhydrous dioxane or ethanol. The dimethylamine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the thiourea linkage.

Reaction Scheme:

$$

\text{4-Bromophenyl isothiocyanate} + \text{Me}_2\text{NH} \rightarrow \text{3-(4-Bromophenyl)-1,1-dimethylthiourea}

$$

Procedure:

- A solution of dimethylamine (1.1 equivalents) in ethanol is added dropwise to 4-bromophenyl isothiocyanate dissolved in anhydrous dioxane.

- The mixture is stirred at room temperature for 1 hour.

- The product precipitates as a solid, which is filtered and recrystallized from ethyl acetate/hexane (4:1 v/v).

Key Parameters:

- Solvent: Ethanol or dioxane ensures solubility of reactants.

- Stoichiometry: Slight excess of dimethylamine drives the reaction to completion.

- Temperature: Room temperature minimizes side reactions.

Yield and Purity:

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., tetrahydrofuran, dioxane) enhance nucleophilicity of dimethylamine, while ethanol facilitates precipitation of the product (Table 1).

Table 1: Solvent Impact on Reaction Efficiency

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dioxane | 1 | 92 | 97 |

| Ethanol | 1.5 | 88 | 95 |

| Tetrahydrofuran | 1.2 | 90 | 96 |

Temperature and Stoichiometry

Elevated temperatures (>40°C) promote side reactions, such as thiourea decomposition. A 1.1:1 molar ratio of dimethylamine to isothiocyanate optimizes yield without requiring excess reagent removal.

Characterization and Analytical Data

Spectroscopic Properties

Crystallographic Data

X-ray diffraction of the analogous 2-bromophenyl derivative reveals a planar thiourea core with Br···S non-covalent interactions (3.45 Å). The 4-bromo isomer likely exhibits similar packing due to symmetry.

Table 2: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.452(1) |

| b (Å) | 12.873(2) |

| c (Å) | 12.532(2) |

| β (°) | 98.24(1) |

Data from 3-(2-bromophenyl) analogue.

Industrial-Scale Considerations

Purification Techniques

Recrystallization from ethyl acetate/hexane (4:1) achieves >95% purity. Chromatography is unnecessary due to the compound’s low solubility in non-polar solvents.

Applications and Derivatives

This compound serves as a precursor for:

- Antimicrobial agents (via Suzuki coupling of the bromo group).

- Ligands in transition metal catalysis (e.g., palladium complexes).

Q & A

Q. What methodologies integrate this compound into studies of supramolecular interactions?

- Methodological Answer : Investigate hydrogen-bonding networks via X-ray crystallography and Hirshfeld surface analysis. Compare packing efficiencies with analogs (e.g., 3-(4-chlorophenyl) derivatives) to assess halogen bonding contributions .

Data Contradiction and Theoretical Integration

Q. How should researchers reconcile conflicting data on the biological activity of this compound across studies?

- Methodological Answer : Conduct meta-analysis of IC values under standardized assay conditions (pH, temperature). Variability may arise from differences in cell lines or solvent carriers (DMSO vs. PBS). Use ANOVA to identify statistically significant outliers .

Q. What conceptual frameworks link the compound’s structure to its observed physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.